molecular formula C8H12N2O B13111197 6-Methyl-3-propylpyrazin-2(1H)-one

6-Methyl-3-propylpyrazin-2(1H)-one

Cat. No.: B13111197
M. Wt: 152.19 g/mol
InChI Key: QSILNLWCWWUYRO-UHFFFAOYSA-N
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Description

6-Methyl-3-propylpyrazin-2(1H)-one is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic substances. This compound is characterized by a pyrazine ring substituted with methyl and propyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-propylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-propylpyrazine-2-carboxylic acid with methylamine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and propyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Pyrazine N-oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Various substituted pyrazines depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of flavors and fragrances due to its aromatic properties.

Mechanism of Action

The mechanism of action of 6-Methyl-3-propylpyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrazine: A simpler pyrazine derivative with similar aromatic properties.

    3-Ethyl-2-methylpyrazine: Another substituted pyrazine with comparable chemical behavior.

Uniqueness

6-Methyl-3-propylpyrazin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both methyl and propyl groups can affect its physical and chemical properties, making it distinct from other pyrazine derivatives.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

6-methyl-3-propyl-1H-pyrazin-2-one

InChI

InChI=1S/C8H12N2O/c1-3-4-7-8(11)10-6(2)5-9-7/h5H,3-4H2,1-2H3,(H,10,11)

InChI Key

QSILNLWCWWUYRO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(NC1=O)C

Origin of Product

United States

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